

An In-depth Technical Guide to the Chemical Properties of Alpha-Hydroxycapric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Hydroxydecanoic Acid**

Cat. No.: **B1664082**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of alpha-hydroxycapric acid, also known as **2-hydroxydecanoic acid**. The information is curated for professionals in research, science, and drug development, with a focus on structured data, detailed experimental methodologies, and visual representations of key biological pathways.

Core Chemical and Physical Properties

Alpha-hydroxycapric acid is a medium-chain fatty acid characterized by a hydroxyl group at the alpha-position (C-2) of the decanoic acid carbon chain.^[1] This structural feature imparts unique chemical and physical characteristics compared to its parent fatty acid, capric acid.

Identification and Nomenclature

Property	Value
IUPAC Name	2-hydroxydecanoic acid [1]
Synonyms	alpha-Hydroxydecanoic acid, 2-hydroxy capric acid, α -hydroxycapric acid [1]
Chemical Formula	$C_{10}H_{20}O_3$ [1]
Molecular Weight	188.26 g/mol [1]
CAS Number	5393-81-7 [1]
SMILES	CCCCCCCC(C(=O)O)O [1]
InChI Key	GHPVDCPCKSNJDR-UHFFFAOYSA-N [1]

Physicochemical Data

A compilation of experimental and computed physicochemical properties of alpha-hydroxycapric acid is presented below. These parameters are crucial for understanding its behavior in various systems, including biological membranes and formulation matrices.

Property	Value	Source
Melting Point	60-65 °C[2][3]	Experimental
73-75 °C[4]	Experimental	
Boiling Point	318.9 °C at 760 mmHg[4]	Experimental
Appearance	White to off-white solid powder[2][3][4]	Experimental
Solubility		
Water	Limited/Sparingly soluble[2][3] [5]	Experimental
Ethanol	~2.5 mg/mL[5]	Experimental
DMSO	~20 mg/mL, 50 mg/mL (with sonication)[5][6]	Experimental
Dimethylformamide (DMF)	~20 mg/mL[5]	Experimental
Chloroform	Soluble[5]	Experimental
pKa (acid dissociation constant)	4.26	Computed[7]
LogP (octanol-water partition coefficient)	3.1	Computed[1]
2.182	Experimental[4]	
Density	1.011 g/cm³[4][6]	Experimental
Topological Polar Surface Area	57.5 Å²[1]	Computed

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of alpha-hydroxycapric acid, adapted from standard procedures for fatty acids.

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid fatty acid using a Mel-Temp® apparatus or a similar device.

Materials:

- Mel-Temp® apparatus or equivalent melting point apparatus
- Capillary tubes (sealed at one end)
- Sample of alpha-hydroxycapric acid
- Mortar and pestle (if sample is not a fine powder)
- Dropping tube

Procedure:

- **Sample Preparation:** Ensure the alpha-hydroxycapric acid sample is a fine, dry powder. If necessary, gently grind the sample using a mortar and pestle.
- **Loading the Capillary Tube:** Invert a capillary tube and tap the open end into the powdered sample until a small amount (1-2 mm in height) enters the tube.
- **Packing the Sample:** Firmly pack the sample into the sealed end of the capillary tube by dropping the tube, sealed end down, through a longer dropping tube onto a hard surface.
- **Melting Point Measurement:**
 - Insert the packed capillary tube into the sample slot of the Mel-Temp® apparatus.
 - Set the initial heating rate to a medium setting to allow for a slow and steady temperature increase.
 - Observe the sample through the eyepiece.
 - Record the temperature at which the first sign of melting (the appearance of liquid) is observed.

- Continue to heat slowly and record the temperature at which the last crystal of the solid melts completely.
- Reporting: The two recorded temperatures represent the melting point range of the sample. For accuracy, the determination should be repeated at least once, and the average range reported.[1]

Determination of Solubility (Qualitative and Semi-Quantitative)

This protocol outlines a method to determine the solubility of alpha-hydroxycapric acid in various solvents.

Materials:

- Test tubes
- Vortex mixer
- Analytical balance
- Graduated cylinders or pipettes
- Alpha-hydroxycapric acid
- Solvents to be tested (e.g., water, ethanol, DMSO, chloroform)

Procedure:

- Qualitative Assessment:
 - Add approximately 5 mL of the chosen solvent to a test tube.
 - Add a small, accurately weighed amount (e.g., 10 mg) of alpha-hydroxycapric acid to the test tube.
 - Vortex the mixture for 30-60 seconds.

- Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the substance is soluble at that concentration. If solid remains, it is sparingly soluble or insoluble.
- Semi-Quantitative Assessment (for sparingly soluble compounds):
 - Prepare a series of test tubes with a fixed volume of the solvent.
 - Add incrementally increasing, accurately weighed amounts of alpha-hydroxycapric acid to each tube.
 - Vortex each tube until dissolution appears complete or no more solid dissolves.
 - The highest concentration at which the fatty acid completely dissolves provides an estimate of its solubility in that solvent at the experimental temperature.
- For enhanced solubility in aqueous buffers: For compounds like alpha-hydroxycapric acid that are sparingly soluble in water, a stock solution can be prepared by first dissolving the compound in a minimal amount of a water-miscible organic solvent like DMSO, and then diluting this stock solution with the aqueous buffer of choice.[\[5\]](#)

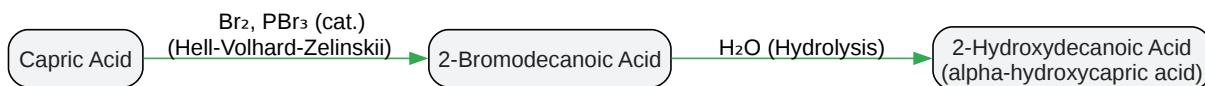
Determination of pKa (Potentiometric Titration)

While an experimental pKa for alpha-hydroxycapric acid is not readily available in the literature, a common method for determining the pKa of fatty acids is through potentiometric titration.

Principle: The pKa is the pH at which the acid is 50% dissociated. By titrating a solution of the deprotonated fatty acid (in a basic solution) with a strong acid, a titration curve of pH versus the volume of titrant added can be generated. The inflection point of this sigmoidal curve corresponds to the pKa.[\[8\]](#)[\[9\]](#)

Procedure Outline:

- **Sample Preparation:** Dissolve a known quantity of alpha-hydroxycapric acid in a high pH aqueous solution (e.g., pH > 10) to ensure complete deprotonation to its carboxylate form.
- **Titration:** Titrate this solution with a standardized strong acid (e.g., HCl) of known concentration.


- Data Collection: Record the pH of the solution after each incremental addition of the acid titrant.
- Data Analysis: Plot the measured pH values against the volume of HCl added. The resulting sigmoidal curve will have an inflection point.
- pKa Determination: The pH at the midpoint of the steepest part of the curve (the inflection point) is equal to the pKa of the acid.

Synthesis and Reactivity

Synthesis of Alpha-Hydroxycapric Acid

A common and effective method for the synthesis of alpha-hydroxy carboxylic acids is through the hydrolysis of the corresponding alpha-bromo carboxylic acid. This precursor can be synthesized from the parent carboxylic acid via the Hell-Volhard-Zelinskii reaction.[10][11][12]

Workflow for the Synthesis of Alpha-Hydroxycapric Acid:

[Click to download full resolution via product page](#)

Caption: Synthesis of alpha-hydroxycapric acid.

Experimental Protocol Outline (Hell-Volhard-Zelinskii Reaction followed by Hydrolysis):

- Step 1: α -Bromination of Capric Acid:
 - In a reaction vessel equipped with a reflux condenser and a dropping funnel, place capric acid.
 - Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr_3).
 - Slowly add bromine (Br_2) to the reaction mixture while stirring. An excess of bromine is typically used.

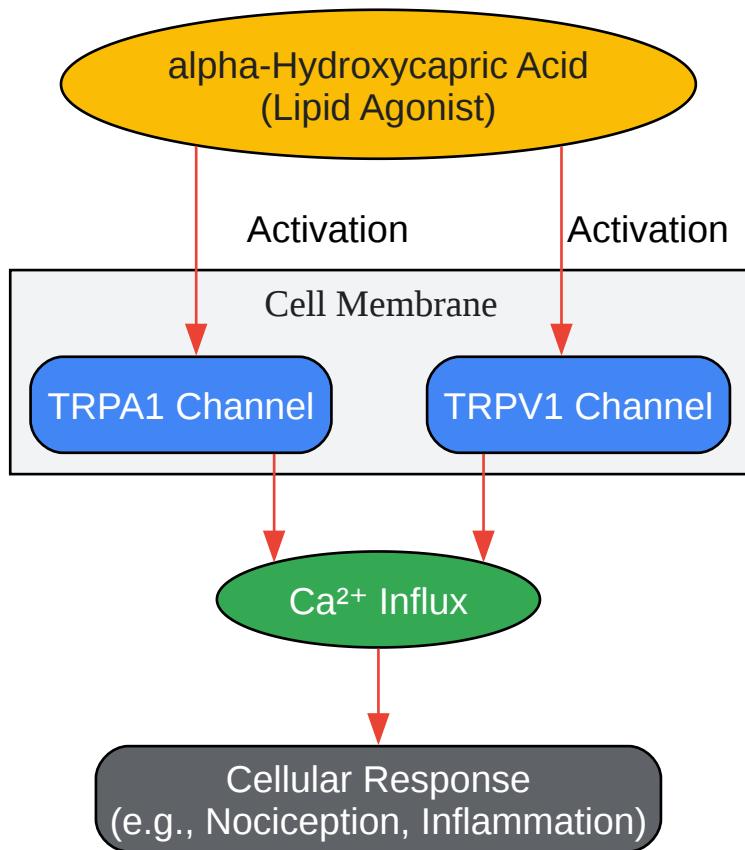
- Heat the reaction mixture to initiate the reaction. The reaction is often exothermic and may require cooling to control the rate.
- After the addition of bromine is complete, continue to heat the mixture under reflux until the reaction is complete, as indicated by the disappearance of the red bromine color.
- The product of this step is 2-bromodecanoyl bromide.

- Step 2: Hydrolysis to **2-Hydroxydecanoic Acid**:
 - Carefully add water to the reaction mixture containing the 2-bromodecanoyl bromide. This hydrolysis step converts the acid bromide to the carboxylic acid and substitutes the bromine atom with a hydroxyl group.
 - The hydrolysis is typically carried out by heating the mixture.
 - After cooling, the product, alpha-hydroxycapric acid, can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent.
 - Further purification can be achieved by recrystallization or chromatography.

Reactivity

The chemical reactivity of alpha-hydroxycapric acid is primarily determined by its two functional groups: the carboxylic acid and the alpha-hydroxyl group.

- Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to an alcohol.
- Alpha-Hydroxyl Group: The hydroxyl group can be oxidized to a ketone, or it can participate in ether formation. The proximity of the hydroxyl and carboxyl groups can also lead to intramolecular reactions under certain conditions, such as the formation of a lactone.


Biological Activity and Signaling Pathways

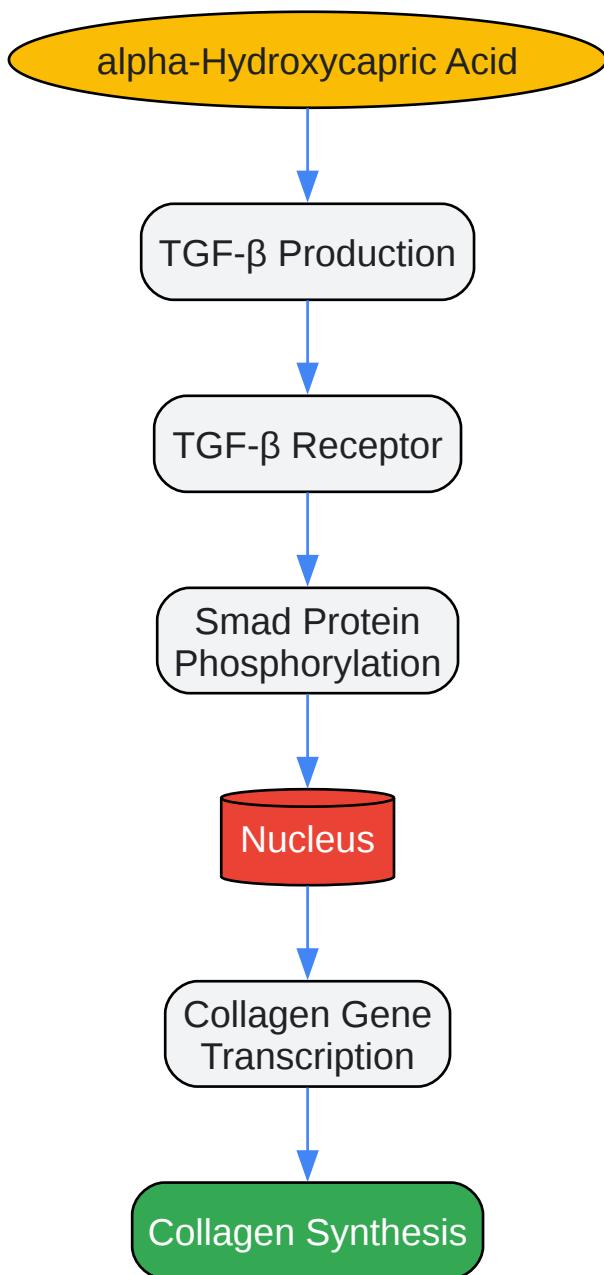
Alpha-hydroxycapric acid has been shown to exhibit several biological activities, including acting as an agonist for Transient Receptor Potential (TRP) channels and influencing collagen synthesis.

Activation of TRPA1 and TRPV1 Channels

Alpha-hydroxycapric acid and other fatty acids can act as agonists for the TRPA1 and TRPV1 ion channels, which are involved in sensory perception, including pain and inflammation.^[2] The activation of these channels by lipids is a complex process that can involve direct binding to the channel protein or modulation of the lipid bilayer surrounding the channel.

Proposed Signaling Pathway for TRPA1 and TRPV1 Activation by Lipid Agonists:

[Click to download full resolution via product page](#)


Caption: Activation of TRPA1 and TRPV1 by alpha-hydroxycapric acid.

The activation of TRPA1 and TRPV1 channels by agonists like alpha-hydroxycapric acid leads to an influx of calcium ions into the cell. This increase in intracellular calcium triggers a variety of downstream cellular responses, including the sensation of pain and the release of pro-inflammatory mediators.

Stimulation of Collagen Synthesis

Some alpha-hydroxy acids have been shown to increase the synthesis of collagen in skin fibroblasts.^[2] This effect is thought to be mediated, in part, through the transforming growth factor-beta (TGF- β) signaling pathway.

Proposed Signaling Pathway for Alpha-Hydroxy Acid-Induced Collagen Synthesis:

[Click to download full resolution via product page](#)

Caption: TGF- β mediated collagen synthesis.

Alpha-hydroxy acids may stimulate fibroblasts to produce TGF- β 1.^[2] TGF- β then binds to its receptor on the cell surface, initiating a signaling cascade that involves the phosphorylation of Smad proteins. These activated Smad proteins translocate to the nucleus, where they act as transcription factors to increase the expression of genes encoding collagen proteins, ultimately leading to increased collagen synthesis.

Spectroscopic Data

Detailed experimental spectroscopic data for alpha-hydroxycapric acid is not widely available in public databases. However, based on its chemical structure, the following characteristic signals would be expected in its various spectra.

¹H NMR Spectroscopy (Predicted)

- -COOH (Carboxylic acid proton): A broad singlet, typically in the range of 10-13 ppm.
- -CH(OH)- (Proton on the alpha-carbon): A multiplet, likely a triplet of doublets or a quartet, in the range of 4.0-4.5 ppm.
- -CH₂- (Methylene protons adjacent to the alpha-carbon): A multiplet in the range of 1.6-1.8 ppm.
- -(CH₂)₆- (Other methylene protons in the alkyl chain): A broad multiplet in the range of 1.2-1.4 ppm.
- -CH₃ (Terminal methyl protons): A triplet in the range of 0.8-1.0 ppm.

¹³C NMR Spectroscopy (Predicted)

- C=O (Carbonyl carbon): In the range of 175-185 ppm.
- -C(OH)- (Alpha-carbon): In the range of 65-75 ppm.
- -CH₂- (Methylene carbons): A series of peaks in the range of 20-40 ppm.
- -CH₃ (Terminal methyl carbon): In the range of 10-15 ppm.

FT-IR Spectroscopy (Predicted)

- O-H stretch (from -COOH): A very broad band in the range of 2500-3300 cm^{-1} .
- O-H stretch (from -OH): A broad band around 3200-3500 cm^{-1} .
- C-H stretch (from alkyl chain): Sharp peaks in the range of 2850-2960 cm^{-1} .
- C=O stretch (from -COOH): A strong, sharp peak in the range of 1700-1725 cm^{-1} .
- C-O stretch (from -COOH and -OH): In the range of 1210-1320 cm^{-1} and 1050-1150 cm^{-1} , respectively.

Mass Spectrometry (Predicted Fragmentation)

In mass spectrometry using electron ionization (EI), the molecular ion peak (M^+) at $\text{m/z} = 188$ may be observed. Common fragmentation patterns for alpha-hydroxy acids include:

- Loss of H_2O : $[\text{M} - 18]^+$
- Loss of -COOH: $[\text{M} - 45]^+$
- Alpha-cleavage: Fragmentation at the $\text{C}\alpha\text{-C}\beta$ bond.

This technical guide provides a foundational understanding of the chemical properties of alpha-hydroxycapric acid. Further experimental validation of the computed data and more detailed spectroscopic analysis would be beneficial for specific research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The interaction of TRPV1 and lipids: Insights into lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of free fatty acid receptor pathways in a selective regulation of TRPA1 and TRPV1 by resolvins in primary sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Alpha-Hydroxycapric Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664082#alpha-hydroxycapric-acid-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com